tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing spiro-isobenzofuran compounds involves the sequential condensation and oxidation reaction of ninhydrin with amino-naphthoquinones under mild conditions. This one-pot synthesis is performed in acetic acid at room temperature, followed by oxidative cleavage of the corresponding vicinal diols . Another method involves the condensation of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by various agents such as Montmorillonite K-10 and ZrOCl2−8H2O .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate, often involve the use of tert-butyl hydroperoxide for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of sterically congested primary C−H bonds using electrophilic manganese catalysts.
Condensation: Reaction with amino-naphthoquinones to form spirocyclic structures.
Common Reagents and Conditions
Common reagents include ninhydrin, amino-naphthoquinones, tert-butyl hydroperoxide, and various catalysts such as Montmorillonite K-10 and ZrOCl2−8H2O .
Major Products
Major products formed from these reactions include spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones .
Scientific Research Applications
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a high-affinity probe for studying sigma receptors, particularly sigma-2 receptors, which are targets for cancer and Alzheimer’s disease diagnostics and therapeutics.
Fluorescent Probes: Functionalized with fluorescent tags to create nanomolar-affinity fluorescent sigma ligands for flow cytometry, confocal, and live cell microscopy.
Materials Science: Utilized in the synthesis of complex molecular architectures due to its unique spirocyclic structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with sigma receptors. Sigma-2 receptors, in particular, are involved in various cellular processes, including cell proliferation and survival. The fluorescent ligands derived from this compound demonstrate specificity for sigma-2 receptors, enabling detailed studies of receptor function and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones . These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its combination of isobenzofuran and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-20-17/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVDGDICDLVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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